Pomalidomide-PEG6-COOH
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O12/c32-23-5-4-22(26(35)30-23)31-27(36)20-2-1-3-21(25(20)28(31)37)29-7-9-39-11-13-41-15-17-43-19-18-42-16-14-40-12-10-38-8-6-24(33)34/h1-3,22,29H,4-19H2,(H,33,34)(H,30,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDBXIANAMQQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Stepwise Acylation Using Carbodiimide Coupling Agents
This method involves activating the PEG6 linker’s terminal carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate. Subsequent reaction with pomalidomide’s amine group yields the conjugate. Key parameters include:
-
Molar ratio : A 1.2:1 excess of activated PEG6 linker to pomalidomide ensures complete conversion.
-
Solvent system : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) minimizes hydrolysis of the active ester.
-
Reaction time : 12–24 hours at 25°C under nitrogen atmosphere.
Table 1 : Representative Reaction Conditions for EDC/NHS-Mediated Conjugation
| Parameter | Value |
|---|---|
| Pomalidomide (mmol) | 1.0 |
| PEG6-COOH (mmol) | 1.2 |
| EDC (mmol) | 1.5 |
| NHS (mmol) | 1.5 |
| Solvent | DMF |
| Yield | 78–85% |
Post-reaction purification via silica gel chromatography (ethyl acetate/methanol gradient) removes unreacted starting materials.
One-Pot Synthesis via Mixed Anhydride Method
An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate from PEG6-COOH, which then reacts with pomalidomide. This method avoids carbodiimide-related side products but requires stringent temperature control (−10°C during anhydride formation).
Reaction Optimization and Byproduct Mitigation
Challenges in PEG Spacer Homogeneity
Commercial PEG6 linkers often exhibit polydispersity due to ethylene oxide unit variability. Size-exclusion chromatography (SEC) with refractive index detection is critical to verify the PEG6 spacer’s molecular weight distribution before conjugation. Batch-to-batch variability in PEG6-COOH can reduce final product yields by up to 15% if unaddressed.
Suppressing Amide Bond Hydrolysis
The pomalidomide-PEG6 amide bond is susceptible to hydrolysis under acidic or basic conditions. Reaction pH must be maintained at 6.5–7.5 using buffer systems like 4-morpholineethanesulfonic acid (MES). Post-synthesis lyophilization in neutral buffers (e.g., phosphate-buffered saline) enhances long-term stability.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor systems to improve heat and mass transfer during the acylation step. A tubular reactor with immobilized EDC/NHS catalysts achieves 92% conversion in 3 hours, reducing solvent use by 40% compared to batch processes.
Table 2 : Batch vs. Continuous Flow Synthesis Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time (h) | 24 | 3 |
| Solvent Volume (L/kg) | 120 | 72 |
| Purity (%) | 85 | 93 |
Purification at Scale
Industrial facilities use countercurrent chromatography with polar stationary phases (e.g., diol-modified silica) to separate Pomalidomide-PEG6-COOH from PEG6 dimers and unreacted pomalidomide. Gradient elution with acetonitrile/water mixtures (0.1% trifluoroacetic acid) achieves >99% purity.
Analytical Characterization
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-PEG6-COOH can undergo various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in esterification or amidation reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common for this type of conjugate.
Common Reagents and Conditions
Esterification: Typically involves reagents like alcohols and acid catalysts.
Amidation: Involves amines and coupling agents such as DCC or EDC.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with an alcohol would yield an ester derivative of Pomalidomide-PEG6-COOH .
Wissenschaftliche Forschungsanwendungen
Targeted Protein Degradation
Overview :
Pomalidomide-PEG6-COOH serves as a crucial building block in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents that utilize the cellular ubiquitin-proteasome system to selectively degrade specific proteins implicated in diseases, including cancer.
Mechanism :
The compound acts by recruiting E3 ligases via its cereblon-binding moiety, facilitating the ubiquitination and subsequent degradation of target proteins. This mechanism allows for the targeted elimination of oncogenic proteins that contribute to tumor growth and survival.
Table 1: Comparison of PROTAC Components
| Component | Role | Example Application |
|---|---|---|
| Pomalidomide-PEG6-COOH | E3 ligase recruiter | Cancer therapy |
| Linker (e.g., PEG) | Provides solubility and flexibility | Enhances biodistribution |
| Targeting ligand | Binds to specific proteins | Selective degradation of targets |
Cancer Therapy
Clinical Applications :
Pomalidomide, along with its PEGylated derivatives, has been investigated in various clinical settings for treating multiple myeloma and other malignancies. The addition of PEG enhances solubility and stability, improving pharmacokinetics.
Case Study Example :
A retrospective study evaluated the efficacy of a pomalidomide-based regimen (Pomalidomide-PACE) in patients with relapsed refractory multiple myeloma. The study reported an overall response rate (ORR) of 68%, indicating significant therapeutic potential despite patients being heavily pretreated with other therapies .
Drug Delivery Systems
Nanotechnology Integration :
The incorporation of Pomalidomide-PEG6-COOH into nanocarriers has been explored for targeted drug delivery systems. The PEG component aids in evading immune detection, prolonging circulation time in the bloodstream.
Applications in Research :
Research indicates that Pomalidomide-PEG6-COOH can be utilized in synthesizing nanoparticles for delivering chemotherapeutics directly to tumor sites, minimizing systemic toxicity while maximizing local drug concentration .
Synthesis of Novel Therapeutics
Building Block for New Compounds :
Pomalidomide-PEG6-COOH is not only a therapeutic agent but also a versatile building block for synthesizing new compounds aimed at various biological targets. This includes modifications to enhance selectivity and potency against specific cancer types.
Research Findings :
Studies have shown that altering the PEG chain length or structure can significantly impact the efficacy of PROTACs developed using Pomalidomide-PEG6-COOH, allowing researchers to optimize these compounds for better therapeutic outcomes .
Safety and Toxicity Profiles
Clinical Safety Data :
While Pomalidomide is generally well-tolerated, studies have reported hematologic toxicities associated with its use, particularly in combination therapies. Monitoring is essential to manage side effects effectively .
Wirkmechanismus
Pomalidomide-PEG6-COOH exerts its effects primarily through the pomalidomide moiety, which binds to the E3 ligase cereblon (CRBN). This binding redirects the ligase’s activity towards the degradation of specific proteins involved in cancer cell survival and proliferation. The PEG linker enhances the solubility and bioavailability of the compound, while the carboxylic acid group allows for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs include:
- PEG chain length : Affects flexibility, hydrophilicity, and steric effects.
- Linker type : Alkyl chains vs. PEG spacers alter solubility and stability.
- Functional groups : COOH, azide (N3), or amine (NH2) enable distinct conjugation chemistries.
*Estimated based on PEG unit mass (~44 g/mol per unit).
Physicochemical Properties
- Solubility : PEGylation significantly improves aqueous solubility. Pomalidomide-PEG6-COOH is more hydrophilic than its alkyl-linked counterpart (Pomalidomide-C6-COOH, solubility ~1–5 mg/mL in water) .
- Stability : PEG spacers resist enzymatic degradation better than alkyl chains, enhancing serum stability .
- Purity : Commercial PEGylated pomalidomide derivatives typically exceed 95% purity, critical for reproducible bioactivity .
Biologische Aktivität
Pomalidomide-PEG6-COOH is a novel compound that combines the therapeutic properties of pomalidomide, a known immunomodulatory drug, with a polyethylene glycol (PEG) linker. This combination aims to enhance the pharmacokinetic properties and biological activity of pomalidomide, particularly in the context of targeted protein degradation and cancer therapy.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₈N₄O₇ |
| Molecular Weight | 570.65 g/mol |
| CAS Number | 2225940-51-0 |
| Solubility | Soluble in DMSO and water |
Pomalidomide-PEG6-COOH functions primarily as an E3 ligase cereblon ligand-linker conjugate. It recruits the cereblon E3 ligase, facilitating the ubiquitination and subsequent degradation of target proteins involved in oncogenesis. This mechanism is particularly relevant for treating various hematological malignancies and solid tumors.
Biological Activity and Efficacy
-
Anti-Cancer Activity : Pomalidomide-PEG6-COOH has demonstrated significant anti-cancer activity in various studies:
- In vitro studies indicated that this compound can inhibit the proliferation of multiple myeloma cells, showing enhanced efficacy compared to pomalidomide alone due to improved delivery and retention within cancer cells .
- A study highlighted its effectiveness against relapsed/refractory multiple myeloma (RRMM), where it was used in combination with dexamethasone, resulting in improved progression-free survival (PFS) rates compared to historical controls .
- Combination Therapy : The compound has been evaluated in combination therapies:
Case Study 1: Relapsed/Refractory Multiple Myeloma
A multicenter study assessed the efficacy of Pomalidomide-PEG6-COOH combined with dexamethasone in patients who had undergone multiple prior therapies. The results showed:
- Median PFS: 4.2 months (POM+LoDEX) vs. 2.7 months (POM)
- ORR: 33% (POM+LoDEX) vs. 18% (POM)
These findings suggest that the addition of PEGylation enhances the therapeutic profile of pomalidomide .
Case Study 2: Primary Central Nervous System Lymphoma
Another study explored the use of Pomalidomide-PEG6-COOH in patients with relapsed/refractory primary central nervous system lymphoma (PCNSL). The treatment resulted in:
- Overall response rate: 48%
- Median PFS for responders: 9 months
This indicates promising activity against difficult-to-treat lymphomas .
Research Findings
Research has shown that modifications to pomalidomide, such as PEGylation, can significantly alter its pharmacodynamics and pharmacokinetics:
Q & A
Q. What theoretical frameworks guide the integration of Pomalidomide-PEG6-COOH into protein degradation research?
- Answer: Link studies to the ubiquitin-proteasome system (UPS) theory, emphasizing CRBN's role in substrate recruitment. Use computational models (e.g., molecular dynamics) to predict ternary complex formation efficiency between PROTACs, target proteins, and E3 ligases .
Methodological Notes
- Data Contradiction Analysis: When conflicting results arise (e.g., solubility vs. activity), apply multivariate regression to identify confounding variables (e.g., PEG conformation, solvent polarity) .
- Experimental Design: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation. For PROTAC optimization, use PICO framework to structure questions (Population: Target protein; Intervention: PROTAC design; Comparison: PEG variants; Outcome: Degradation efficiency) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
